molecular formula C17H11ClFN3O2S B10974395 2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10974395
M. Wt: 375.8 g/mol
InChI Key: FCRJMFYWFMLDOT-UHFFFAOYSA-N
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Description

2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of thiadiazoloquinazolinones This compound is characterized by the presence of a thiadiazole ring fused with a quinazolinone structure, along with a chloro-fluorophenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides containing electron-withdrawing substituents . The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the thiadiazoloquinazolinone core.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenoxyethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenoxyethyl group, while oxidation and reduction can modify the thiadiazole ring.

Scientific Research Applications

2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the combination of the thiadiazole and quinazolinone structures, along with the chloro-fluorophenoxyethyl substituent. This unique combination enhances its biological activity and makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C17H11ClFN3O2S

Molecular Weight

375.8 g/mol

IUPAC Name

2-[1-(2-chloro-4-fluorophenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C17H11ClFN3O2S/c1-9(24-14-7-6-10(19)8-12(14)18)15-21-22-16(23)11-4-2-3-5-13(11)20-17(22)25-15/h2-9H,1H3

InChI Key

FCRJMFYWFMLDOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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